

Spectroscopic Characterization of 4-Amino-2-methoxyphenol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **4-Amino-2-methoxyphenol**

Cat. No.: **B1666316**

[Get Quote](#)

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **4-Amino-2-methoxyphenol** (also known as 4-Aminoguaiaacol), a key intermediate in the synthesis of various pharmaceuticals and dyes. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The causality behind experimental choices and the interpretation of spectral features are emphasized to provide field-proven insights.

Molecular Structure and Spectroscopic Overview

4-Amino-2-methoxyphenol (CAS No: 52200-90-5) is an aromatic compound with the molecular formula $C_7H_9NO_2$ and a molecular weight of 139.15 g/mol .^[1] Its structure, featuring an aminophenolic ring with a methoxy substituent, gives rise to a unique spectroscopic fingerprint, which is crucial for its identification and characterization in various applications.

Molecular Structure:

Caption: Molecular structure of **4-Amino-2-methoxyphenol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The proton NMR spectrum provides information about the number of different types of protons and their chemical environments.

Experimental Data (CDCl_3):

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
8.72	double peak ($J = 8.2$ Hz)	1H	Ar-H
6.30	double peak ($J = 2.6$ Hz)	1H	Ar-H
6.21	double peak ($J = 8.2, 2.6$ Hz)	1H	Ar-H
5.50	broad peak	1H	-OH
3.40	broad peak	2H	-NH ₂

Data sourced from ChemicalBook.[\[2\]](#)

Interpretation:

The downfield region of the spectrum shows three distinct signals for the aromatic protons, consistent with a trisubstituted benzene ring. The splitting patterns (doublets and a doublet of doublets) provide information about the substitution pattern. The broad peaks at 5.50 and 3.40 ppm are characteristic of exchangeable protons of the hydroxyl and amino groups, respectively. The broadness is due to hydrogen bonding and exchange with trace amounts of water in the solvent.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule.

Predicted Data:

As experimental ^{13}C NMR data for **4-Amino-2-methoxyphenol** is not readily available in public databases, a predicted spectrum is provided below. The chemical shifts are estimated based on empirical data for similar substituted phenolic compounds.

Predicted Chemical Shift (δ , ppm)	Assignment
147-152	C-O (methoxy)
140-145	C-OH
135-140	C-NH ₂
115-120	Ar-CH
110-115	Ar-CH
100-105	Ar-CH
55-60	-OCH ₃

Note: These are predicted values and may differ from experimental results. For definitive structural confirmation, acquiring an experimental ^{13}C NMR spectrum is recommended.

Experimental Protocol for NMR Data Acquisition

A general protocol for acquiring high-quality NMR spectra of aminophenolic compounds is outlined below.

Sample Preparation:

- Weigh approximately 10-20 mg of **4-Amino-2-methoxyphenol** into a clean, dry NMR tube.
- Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6).
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.
- Cap the NMR tube and gently agitate to ensure complete dissolution of the sample.

Instrumental Parameters (for a 400 MHz spectrometer):

- ^1H NMR:
 - Pulse Program: Standard single-pulse experiment.
 - Number of Scans: 16-64.
 - Relaxation Delay: 1-2 seconds.
- ^{13}C NMR:
 - Pulse Program: Proton-decoupled pulse program.
 - Number of Scans: 1024-4096 (due to the low natural abundance of ^{13}C).
 - Relaxation Delay: 2-5 seconds.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for NMR characterization.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Vapor Phase IR Spectrum:

A vapor phase IR spectrum for 4-Aminoguaiacol is available on SpectraBase, accessible through PubChem.[\[1\]](#)

Interpretation of Key Absorption Bands:

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
3400-3300	N-H stretch	Primary amine (-NH ₂)
3600-3200 (broad)	O-H stretch	Phenol (-OH)
3100-3000	C-H stretch	Aromatic ring
1600-1450	C=C stretch	Aromatic ring
1260-1000	C-O stretch	Aryl ether (-O-CH ₃)

The IR spectrum of **4-Amino-2-methoxyphenol** is characterized by a broad absorption band in the 3600-3200 cm⁻¹ region, which is indicative of the O-H stretching vibration of the phenolic hydroxyl group, broadened by hydrogen bonding.^[1]^[2] The N-H stretching vibrations of the primary amine typically appear as two sharp bands in the 3400-3300 cm⁻¹ region. Aromatic C-H and C=C stretching vibrations are also expected in their characteristic regions.

Experimental Protocol for IR Data Acquisition (KBr Pellet Method)

Sample Preparation:

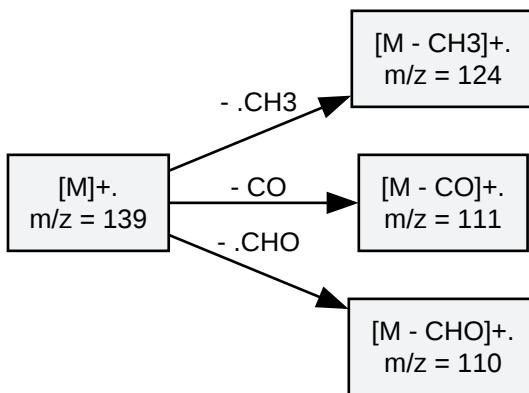
- Thoroughly grind 1-2 mg of **4-Amino-2-methoxyphenol** with approximately 100 mg of dry potassium bromide (KBr) in an agate mortar.
- Transfer the finely ground powder to a pellet press.
- Apply pressure to form a thin, transparent pellet.

Data Acquisition:

- Place the KBr pellet in the sample holder of the FTIR spectrometer.
- Record the spectrum, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.


GC-MS Data:

GC-MS data for 4-Aminoguaiacol is available on SpectraBase, accessible through PubChem. [\[1\]](#)

Expected Fragmentation Pattern:

The mass spectrum of **4-Amino-2-methoxyphenol** is expected to show a molecular ion peak (M^+) at m/z 139, corresponding to its molecular weight. Common fragmentation pathways for aminophenols involve the loss of small neutral molecules or radicals.

- Loss of a methyl radical (-CH₃): This would result in a fragment ion at m/z 124.
- Loss of carbon monoxide (-CO): A common fragmentation for phenols, leading to a fragment at m/z 111.
- Loss of a formyl radical (-CHO): Resulting in a fragment at m/z 110.

[Click to download full resolution via product page](#)

Caption: Predicted mass spectrometry fragmentation pathway.

Experimental Protocol for GC-MS Analysis

Due to the polar nature of the amino and hydroxyl groups, derivatization is often employed to improve the chromatographic properties of aminophenols.

Sample Preparation and Derivatization:

- Dissolve a small amount of **4-Amino-2-methoxyphenol** in a suitable solvent (e.g., pyridine).
- Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
- Heat the mixture to facilitate the derivatization of the -OH and -NH₂ groups.

Instrumental Parameters:

- Gas Chromatograph (GC):
 - Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
 - Oven Temperature Program: A temperature gradient to ensure good separation of the analyte from any impurities.
- Mass Spectrometer (MS):
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: Scan from a low m/z (e.g., 40) to a value greater than the molecular weight of the derivatized compound.

Conclusion

This technical guide has provided a detailed overview of the spectroscopic data for **4-Amino-2-methoxyphenol**. The presented ¹H NMR, predicted ¹³C NMR, IR, and MS data, along with their interpretations and suggested experimental protocols, serve as a valuable resource for researchers in the fields of chemistry and drug development. For unambiguous structural confirmation, it is always recommended to acquire a full set of experimental data under well-defined conditions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chem.libretexts.org [chem.libretexts.org]
- 2. orgchemboulder.com [orgchemboulder.com]
- To cite this document: BenchChem. [Spectroscopic Characterization of 4-Amino-2-methoxyphenol: A Technical Guide for Researchers]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1666316#spectroscopic-data-nmr-ir-ms-of-4-amino-2-methoxyphenol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com